molecular formula C6H7N5 B12850240 Imidazo[5,1-f][1,2,4]triazine-2-methanamine

Imidazo[5,1-f][1,2,4]triazine-2-methanamine

Cat. No.: B12850240
M. Wt: 149.15 g/mol
InChI Key: DICZAHSDJCMQMN-UHFFFAOYSA-N
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Description

Imidazo[5,1-f][1,2,4]triazine-2-methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique fused ring structure, which includes both imidazole and triazine rings. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[5,1-f][1,2,4]triazine-2-methanamine typically involves the annulation of 2-amino-1,3,5-triazines with various ketones. One common method is the I2-mediated annulation, where electron-rich or electron-poor acetophenone and heterocycle ketones are functionalized with 2-amino-1,3,5-triazines . This method is straightforward and can be applied on a gram scale.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Imidazo[5,1-f][1,2,4]triazine-2-methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Imidazo[5,1-f][1,2,4]triazine-2-methanamine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound has shown potential as a therapeutic agent, particularly in cancer research.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of imidazo[5,1-f][1,2,4]triazine-2-methanamine involves its interaction with specific molecular targets. For example, as an IGF-1R/IR inhibitor, the compound binds to these receptors and blocks their signaling pathways, which are crucial for cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and progression .

Comparison with Similar Compounds

Imidazo[5,1-f][1,2,4]triazine-2-methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the methanamine group, which imparts distinct reactivity and biological activity.

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

imidazo[5,1-f][1,2,4]triazin-2-ylmethanamine

InChI

InChI=1S/C6H7N5/c7-1-6-9-3-5-2-8-4-11(5)10-6/h2-4H,1,7H2

InChI Key

DICZAHSDJCMQMN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=NN2C=N1)CN

Origin of Product

United States

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